molecular formula C14H8F3NO2 B14162374 7-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)-2H-1-benzopyran-2-one CAS No. 928208-92-8

7-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)-2H-1-benzopyran-2-one

Cat. No.: B14162374
CAS No.: 928208-92-8
M. Wt: 279.21 g/mol
InChI Key: BFCITZDOCPZPKL-UHFFFAOYSA-N
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Description

7-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)-2H-1-benzopyran-2-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a pyrrole ring and a trifluoromethyl group attached to the benzopyran core. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)-2H-1-benzopyran-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction between a pyrrole derivative and a trifluoromethylated benzopyran precursor. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and benzopyran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzopyran derivatives.

    Substitution: Substituted pyrrole and benzopyran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 7-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 7-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)-2H-1-benzothiophene-2-carboxylate
  • 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide

Uniqueness

Compared to similar compounds, 7-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)-2H-1-benzopyran-2-one is unique due to its specific structural features, such as the presence of both a pyrrole ring and a trifluoromethyl group on the benzopyran core. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

CAS No.

928208-92-8

Molecular Formula

C14H8F3NO2

Molecular Weight

279.21 g/mol

IUPAC Name

7-pyrrol-1-yl-4-(trifluoromethyl)chromen-2-one

InChI

InChI=1S/C14H8F3NO2/c15-14(16,17)11-8-13(19)20-12-7-9(3-4-10(11)12)18-5-1-2-6-18/h1-8H

InChI Key

BFCITZDOCPZPKL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F

Origin of Product

United States

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